(e)-3-(3-(Hydrazinecarbonyl)phenyl)-n-hydroxyacrylamide
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Overview
Description
(2E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide is a chemical compound with a complex structure that includes a hydrazinecarbonyl group, a phenyl ring, and a hydroxyprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(hydrazinecarbonyl)benzoic acid with N-hydroxyprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
(2E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide include other hydrazinecarbonyl derivatives and hydroxyprop-2-enamide analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
What sets (2E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C10H11N3O3/c11-12-10(15)8-3-1-2-7(6-8)4-5-9(14)13-16/h1-6,16H,11H2,(H,12,15)(H,13,14)/b5-4+ |
InChI Key |
OJVOPPSLXWPGMX-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)NN)/C=C/C(=O)NO |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)C=CC(=O)NO |
Origin of Product |
United States |
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